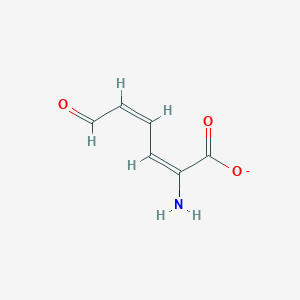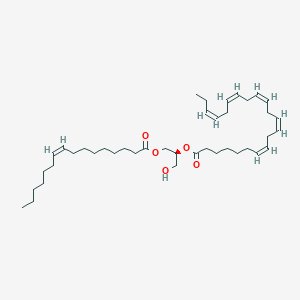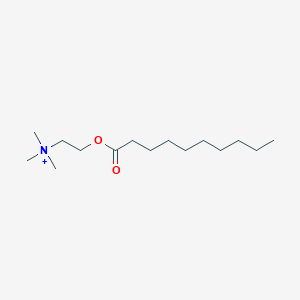
Decanoylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoylcholine is an acylcholine obtained by formal condensation of the carboxy group of decanoic acid with the hydroxy group of choline. It has a role as a metabolite. It derives from a decanoic acid.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Relapse Prevention
- Substantial dose reduction of neuroleptic drugs like fluphenazine decanoate can minimize side effects and improve patient compliance. However, it may increase vulnerability to mild psychosis exacerbation. Supplementing low-dose depot antipsychotics with oral supplementation at prodromal symptoms onset may enhance safety at low doses. Monitoring plasma fluphenazine levels can be beneficial in managing relapse rates in patients treated with fluphenazine decanoate (Marder, 1994).
Clinical Antipsychotic Trials
- In the CATIE schizophrenia trial, fluphenazine decanoate was one of the options for patients who had discontinued earlier antipsychotic treatments. The characteristics and outcomes of patients who selected each treatment, including fluphenazine decanoate, offer insights into clinical factors influencing treatment choices (Stroup et al., 2009).
Comparative Long-Term Effectiveness
- A systematic review and network meta-analysis of antipsychotic drugs, including fluphenazine decanoate, evaluated their long-term effectiveness in reducing relapse risks in schizophrenia while minimizing adverse effects. This study provides a comparative perspective on the effectiveness of various antipsychotics (Zhao et al., 2016).
Pharmacokinetics of Depot Antipsychotics
- The study of the clinical pharmacokinetics of depot antipsychotics, including fluphenazine decanoate, offers insights into their absorption, elimination, and steady-state concentration, which are vital for understanding their long-term effectiveness and safety (Jann, Ereshefsky, & Saklad, 1985).
Long-Acting Injectable Formulations
- Research on long-acting injectable antipsychotic drugs, including fluphenazine decanoate, highlights their role in improving medication compliance and therapeutic options for patients with schizophrenia and other psychotic disorders (Park et al., 2013).
Cross-Over Pharmacokinetic Study
- A cross-over study comparing perphenazine decanoate and haloperidol decanoate in schizophrenic patients provides insights into their clinical and pharmacokinetic parameters, offering a comparative view on their efficacy and side effects (Dencker et al., 1994).
Eigenschaften
CAS-Nummer |
13100-61-3 |
|---|---|
Produktname |
Decanoylcholine |
Molekularformel |
C15H32NO2+ |
Molekulargewicht |
258.42 g/mol |
IUPAC-Name |
2-decanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4/h5-14H2,1-4H3/q+1 |
InChI-Schlüssel |
VZSPWUMYXMBAJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)
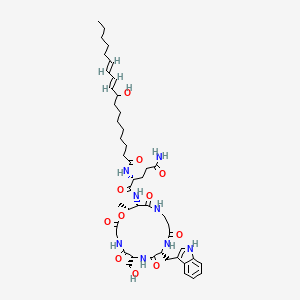
![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
![Adenosine, N-[(2-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1243072.png)
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)
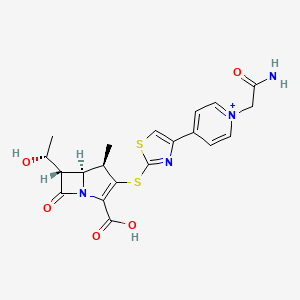
![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
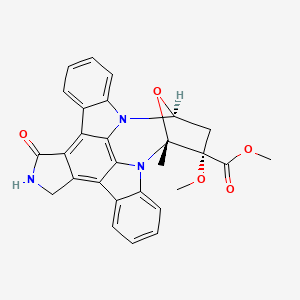
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)
